4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid
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Overview
Description
4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a benzoic acid core, with a morpholine ring substituent. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
These reactions can be carried out using various methods, including electrophilic, nucleophilic, radical, and cross-coupling approaches . For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production, making it feasible for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal-based catalysts, and various oxidizing and reducing agents . The reaction conditions are typically mild and environmentally benign, making them suitable for large-scale applications .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Compounds: These compounds contain a trifluoromethyl group instead of a difluoromethyl group and exhibit different chemical properties.
Difluoromethylated Aromatics: Compounds with difluoromethyl groups attached to aromatic rings share similarities in their chemical behavior.
Uniqueness
4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid is unique due to the presence of both the difluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(difluoromethyl)-3-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-11(14)9-2-1-8(12(16)17)7-10(9)15-3-5-18-6-4-15/h1-2,7,11H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIONDGMNOZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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